4-Chloro-3-ethyl-1-(3-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine
CAS No.: 650629-00-8
Cat. No.: VC15895515
Molecular Formula: C14H13ClN4O
Molecular Weight: 288.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 650629-00-8 |
|---|---|
| Molecular Formula | C14H13ClN4O |
| Molecular Weight | 288.73 g/mol |
| IUPAC Name | 4-chloro-3-ethyl-1-(3-methoxyphenyl)pyrazolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C14H13ClN4O/c1-3-11-12-13(15)16-8-17-14(12)19(18-11)9-5-4-6-10(7-9)20-2/h4-8H,3H2,1-2H3 |
| Standard InChI Key | ZVZCJBAMNZYSKD-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NN(C2=C1C(=NC=N2)Cl)C3=CC(=CC=C3)OC |
Introduction
Chemical Identity and Structural Features
4-Chloro-3-ethyl-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 650629-00-8) possesses a molecular formula of C₁₄H₁₃ClN₄O and a molecular weight of 288.73 g/mol. The IUPAC name delineates its substituents: a chlorine atom at position 4, an ethyl group at position 3, and a 3-methoxyphenyl moiety at position 1 of the pyrazolo[3,4-d]pyrimidine core.
Molecular Geometry and Electronic Properties
The compound’s planar bicyclic system facilitates π-π stacking interactions with biological targets, while the 3-methoxyphenyl group introduces steric bulk and electron-donating effects. The chloro substituent at position 4 enhances electrophilicity, potentially influencing binding affinity to kinase domains . Computational studies of analogous pyrazolo[3,4-d]pyrimidines suggest that the 3-ethyl group optimizes hydrophobic interactions within enzyme active sites, though specific data for this derivative remain limited .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃ClN₄O |
| Molecular Weight (g/mol) | 288.73 |
| IUPAC Name | 4-chloro-3-ethyl-1-(3-methoxyphenyl)pyrazolo[3,4-d]pyrimidine |
| Canonical SMILES | CCC1=NN(C2=C1C(=NC=N2)Cl)C3=CC(=CC=C3)OC |
| Topological Polar Surface Area | 63.3 Ų |
Synthesis and Optimization Strategies
The synthesis of 4-chloro-3-ethyl-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multistep routes emphasizing regioselective functionalization.
Core Scaffold Construction
Method A (Condensation Reactions): Initial condensation of 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide with ethyl cyanoacetate under acidic conditions yields the pyrazolo[3,4-d]pyrimidine core. Subsequent chlorination using phosphorus oxychloride (POCl₃) introduces the 4-chloro substituent .
Method B (Oxidative Annulation): An alternative approach employs oxidative annulation of 3-ethyl-1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde with guanidine derivatives, followed by chlorination. This method offers improved yields (≈65%) compared to traditional condensation routes .
Table 2: Representative Synthesis Parameters
| Parameter | Method A | Method B |
|---|---|---|
| Yield (%) | 48 | 65 |
| Reaction Time (h) | 24 | 12 |
| Key Reagent | POCl₃ | Guanidine·HCl |
| Purification | Column Chromatography | Recrystallization |
Pharmacological Profile and Antitumor Activity
Preclinical studies position this compound as a promising antitumor agent, with demonstrated efficacy against breast (MCF-7) and lung (A-549) adenocarcinoma cell lines .
In Vitro Cytotoxicity
In the NCI-60 screening panel, analogs of 4-chloro-3-ethyl-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine exhibited IC₅₀ values ranging from 0.326 μM to 4.31 μM across 57 cell lines, with particular potency against leukemia (SR) and renal cancer (TK-10) models . Mechanistic studies attribute this activity to EGFR tyrosine kinase inhibition, with compound 6b (a structural analog) showing 91% inhibition at 10 μM concentrations .
Structure-Activity Relationships (SAR)
-
4-Chloro Substituent: Essential for kinase binding; replacement with hydroxyl or amino groups reduces potency by 3–5 fold .
-
3-Ethyl Group: Optimizes hydrophobic interactions with EGFR’s Met793 residue; elongation to propyl diminishes activity .
-
1-(3-Methoxyphenyl): Enhances solubility and π-stacking with Phe723 in the ATP-binding pocket .
Mechanism of Action: EGFR Tyrosine Kinase Inhibition
Molecular docking simulations reveal that 4-chloro-3-ethyl-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine occupies the ATP-binding cleft of EGFR (PDB: 1M17), forming hydrogen bonds with Met793 via the pyrimidine N1 atom . The chloro substituent engages in halogen bonding with Leu788, while the methoxyphenyl group stabilizes the complex through van der Waals interactions.
Downstream Signaling Effects
Inhibition of EGFR autophosphorylation (IC₅₀ ≈ 0.89 μM) leads to suppressed MAPK/ERK and PI3K/AKT pathways, inducing G1 cell cycle arrest and apoptosis in MCF-7 cells . Western blot analyses confirm reduced cyclin D1 and phosphorylated Rb levels following 24-hour exposure to 10 μM concentrations .
Comparative Analysis with Structural Analogs
Modification of the 3-alkyl and 1-aryl substituents significantly impacts pharmacological properties:
Table 3: Analog Comparison
Data indicate that ethyl substitution at position 3 maximizes both cytotoxicity and kinase inhibition, underscoring the importance of side-chain hydrophobicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume